1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylic acid
Description
Contextualization of the s-Indacene (B1235719) Scaffold in Modern Organic Chemistry
The s-indacene core, a tricyclic system consisting of a central six-membered ring fused to two five-membered rings, is a fascinating structure in organic chemistry. nih.gov As an isomer of acene, s-indacene and its derivatives have been the focus of research due to their intriguing electronic properties, including antiaromaticity in the fully conjugated form. nih.gov The partially saturated version, the 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) scaffold, provides a rigid, three-dimensional framework that is a valuable building block in the synthesis of more complex molecules. nih.gov The functionalization of this scaffold is a key area of research, with derivatives such as 4-amino-1,2,3,5,6,7-hexahydro-s-indacene and 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene (B2713791) being reported in the chemical literature, indicating that the 4-position is a viable site for chemical modification. nih.govsigmaaldrich.com
Significance of Carboxylic Acid Functionality in Complex Hexahydro-s-indacene Derivatives
The presence of a carboxylic acid group (-COOH) on a complex molecular scaffold like hexahydro-s-indacene is of great significance for several reasons. Carboxylic acids are versatile functional groups that can serve as synthetic handles for a wide array of chemical transformations. rsc.org They can be converted into esters, amides, acid halides, and other functional groups, providing a gateway to a diverse range of derivatives. sigmaaldrich.com Furthermore, the carboxylic acid moiety can influence the solubility and electronic properties of the parent molecule. In the context of polycyclic aromatic hydrocarbons (PAHs), the introduction of carboxylic acid groups has been explored as a means to enhance their processability and to modulate their self-assembly behavior. mdpi.com
Advanced Research Objectives in the Chemistry of 1,2,3,5,6,7-Hexahydro-s-indacene-4-carboxylic Acid
While specific research objectives for this compound are not extensively documented in dedicated studies, several advanced research goals can be extrapolated based on the chemistry of related compounds. A primary objective would be the development of efficient and stereoselective synthetic routes to this molecule. Given the rigid, chiral nature of the hexahydro-s-indacene core, controlling the stereochemistry during synthesis would be a significant challenge and a key research goal.
Another important objective would be to explore the use of this compound as a building block in the synthesis of novel materials and biologically active molecules. The carboxylic acid functionality allows for its incorporation into larger systems, such as polymers or metal-organic frameworks (MOFs), where the rigid s-indacene unit could impart unique structural and photophysical properties. nih.gov In medicinal chemistry, polycyclic scaffolds are often sought after, and derivatives of this compound could be investigated for their potential biological activity.
Overview of Methodological Advances Relevant to Polycyclic Carboxylic Acid Research
Recent years have seen significant advances in synthetic methodologies that are relevant to the synthesis and functionalization of polycyclic carboxylic acids. Modern cross-coupling reactions, C-H activation techniques, and novel carboxylation methods have expanded the toolkit available to organic chemists for the construction of complex molecules. nih.gov For a scaffold like hexahydro-s-indacene, methods that allow for the late-stage introduction of the carboxylic acid group would be particularly valuable. Furthermore, advances in computational chemistry are playing an increasingly important role in predicting the properties of novel polycyclic systems and in guiding synthetic efforts. chemscene.com
Research Findings and Data
Detailed experimental research findings specifically for this compound are not widely available in peer-reviewed literature. However, its existence is confirmed by its commercial availability from several chemical suppliers. The basic properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3197-63-5 | bldpharm.com |
| Molecular Formula | C₁₃H₁₄O₂ | |
| Molecular Weight | 202.25 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13(15)12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFVSHCVGRDSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228239 | |
| Record name | 1,2,3,5,6,7-Hexahydro-s-indacene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-63-5 | |
| Record name | 1,2,3,5,6,7-Hexahydro-s-indacene-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3197-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5,6,7-Hexahydro-s-indacene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,3,5,6,7 Hexahydro S Indacene 4 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis of the 1,2,3,5,6,7-Hexahydro-s-indacene-4-carboxylic Acid Framework
Retrosynthetic analysis is a powerful technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in This process allows for the logical planning of a synthetic route.
Strategic Bond Disconnections for the Indacene Core
The tricyclic framework of 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) is the central structural feature. A primary disconnection strategy involves breaking the two C-C bonds that form the central six-membered ring. This approach simplifies the structure into two separate indane-derived fragments. A key reaction to form these bonds in the forward synthesis is an intramolecular cyclization, often facilitated by a Friedel-Crafts type reaction. researchgate.netgatech.edu
Another strategic disconnection can be made at the junction of the two five-membered rings. This would lead to a bicyclic precursor, which could then be further simplified. However, the former strategy of disconnecting the central ring is often more synthetically feasible.
Identification of Key Intermediates for Carboxylic Acid Introduction
The carboxylic acid group at the 4-position of the indacene core is a critical functional group. In a retrosynthetic sense, this group can be disconnected, leading to a hexahydro-s-indacene precursor. The introduction of the carboxylic acid in the forward synthesis can be achieved through several methods. One common approach is the carboxylation of an organometallic intermediate, such as an organolithium or Grignard reagent, derived from the corresponding bromo- or iodo-hexahydro-s-indacene.
Alternatively, the carboxylic acid can be derived from a formyl group (-CHO) introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, followed by oxidation. Another possibility is the oxidation of a methyl group at the 4-position. The choice of strategy depends on the availability of starting materials and the compatibility of the reaction conditions with the indacene core. A plausible key intermediate, therefore, is a 4-halo-1,2,3,5,6,7-hexahydro-s-indacene or the parent 1,2,3,5,6,7-hexahydro-s-indacene itself, which can then be functionalized.
Approaches to the Construction of the Hexahydro-s-indacene Ring System
The formation of the fused tricyclic system of hexahydro-s-indacene is the cornerstone of the synthesis. Various synthetic strategies can be employed to achieve this.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful method for forming cyclic compounds, and it is particularly well-suited for the synthesis of the hexahydro-s-indacene core. gatech.edunih.gov A common approach involves the Friedel-Crafts acylation of indane with a suitable difunctional reagent, followed by a second intramolecular cyclization. For instance, the reaction of indane with 3-chloropropionyl chloride in the presence of a Lewis acid like aluminum chloride can lead to a key intermediate that, upon further reaction, cyclizes to form the tricyclic system. nih.govrsc.org
| Starting Material | Reagent | Catalyst | Intermediate | Product |
| Indane | 3-Chloropropionyl chloride | AlCl₃ | 1-(Indan-5-yl)-3-chloropropan-1-one | 1,2,3,5,6,7-Hexahydro-s-indacen-4-one |
This ketone can then be further functionalized to introduce the carboxylic acid group.
Cycloaddition Reactions in Indacene Formation
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. While less commonly reported for the direct synthesis of the hexahydro-s-indacene core, they can be employed to construct key precursors. For example, a Diels-Alder reaction between a suitable diene and a dienophile could form a bicyclic or tricyclic intermediate that can be subsequently converted to the desired indacene framework. The regioselectivity and stereoselectivity of the cycloaddition are crucial considerations in this approach.
Friedel-Crafts Acylation and Alkylation Routes for Indacene Synthesis
Friedel-Crafts reactions are fundamental for the synthesis of aromatic ketones and alkylated arenes and are highly applicable to the synthesis of the indacene core. wikipedia.org As mentioned in the intramolecular cyclization strategy, Friedel-Crafts acylation of indane is a key step. researchgate.netnih.govrsc.org The reaction of indane with an acylating agent like succinic anhydride (B1165640) in the presence of a Lewis acid can also be a viable route. This would introduce a four-carbon chain onto the indane ring, which can then be cyclized to form the central six-membered ring of the indacene system.
Subsequent reduction of the resulting ketone and a second intramolecular Friedel-Crafts alkylation can complete the formation of the hexahydro-s-indacene skeleton. The choice of reagents and reaction conditions is critical to control the regioselectivity of the acylation and to avoid unwanted side reactions.
| Reactant 1 | Reactant 2 | Catalyst | Primary Product |
| Indane | Succinic anhydride | AlCl₃ | 4-(Indan-5-yl)-4-oxobutanoic acid |
| Indane | 3-Chloropropionyl chloride | AlCl₃ | 1-(Indan-5-yl)-3-chloropropan-1-one |
These intermediates serve as versatile precursors for the final hexahydro-s-indacene-4-carboxylic acid.
Stereoselective Synthesis of 1,2,3,5,6,7-Hexahydro-s-indacene Derivatives
The construction of the 1,2,3,5,6,7-hexahydro-s-indacene core with specific stereochemistry is a significant challenge that requires precise control over the formation of stereocenters. Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities, a crucial aspect in the synthesis of complex organic molecules. wikipedia.org Strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and the manipulation of diastereoselective reactions.
Chiral Auxiliaries in Polycyclic Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com This strategy involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to create the desired stereocenter, and then removing the auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com
In the context of polycyclic synthesis, such as that for hexahydro-s-indacene derivatives, chiral auxiliaries can be employed to control the stereochemistry during key bond-forming or ring-closing steps. For instance, an auxiliary can be attached to a precursor molecule before the formation of the tricyclic indacene skeleton. The steric and electronic properties of the auxiliary then create a chiral environment that directs the approach of reagents from a specific face, leading to the preferential formation of one diastereomer.
Commonly used chiral auxiliaries in organic synthesis that could be adapted for this purpose include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org The choice of auxiliary depends on the specific reaction, the nature of the substrate, and the desired stereochemical outcome.
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions. | The auxiliary forms an imide with a carboxylic acid derivative. The bulky substituents on the oxazolidinone ring block one face of the enolate, directing electrophiles to the opposite face. |
| Pseudoephedrine Amides | Asymmetric alkylation of carbonyl compounds. wikipedia.org | Forms an amide with a carboxylic acid. The enolate formed upon deprotonation is chelated to the lithium cation and the auxiliary's hydroxyl group, creating a rigid structure that directs alkylation from a specific direction. wikipedia.org |
| SAMP/RAMP Hydrazones | Asymmetric alkylation of aldehydes and ketones. | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) form chiral hydrazones. The lithium enolate is stabilized by chelation, and the bulky pyrrolidine (B122466) ring directs the approach of the electrophile. |
Asymmetric Catalysis for Stereochemical Control
Asymmetric catalysis is a powerful tool for establishing stereocenters, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govmdpi.com This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. Catalysts can be chiral transition-metal complexes or metal-free organocatalysts. mdpi.com
For the synthesis of hexahydro-s-indacene derivatives, asymmetric catalysis could be applied during reactions that form the chiral centers of the saturated rings. For example, an asymmetric hydrogenation or a transition-metal-catalyzed cyclization could be employed. The catalyst, being chiral, creates a transient chiral environment around the substrate, lowering the activation energy for the pathway leading to one enantiomer over the other. nih.gov This methodology allows for the direct creation of chiral products with high enantiomeric excess. mdpi.com
The development of such catalytic systems often involves screening a variety of chiral ligands and reaction conditions to achieve high selectivity and yield. mdpi.com
Diastereoselective Control in Ring Formation
Diastereoselective control is crucial when a molecule already contains one or more stereocenters and a new one is being created. The existing stereocenters can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others. researchgate.net This phenomenon, known as substrate-controlled diastereoselection, is fundamental in the synthesis of complex cyclic systems. youtube.com
In the synthesis of the 1,2,3,5,6,7-hexahydro-s-indacene framework, ring-forming reactions (cyclizations) are key steps where diastereoselectivity can be exerted. If a chiral center is present in the acyclic precursor, its conformation can dictate the facial selectivity of the cyclization reaction. For example, in a Friedel-Crafts-type cyclization to form one of the five-membered rings, a pre-existing stereocenter in the side chain can direct the intramolecular attack to one face of the aromatic ring, thereby setting the relative stereochemistry of the newly formed ring junction.
Controlling the conformation of the precursor through steric or electronic effects is key to achieving high diastereoselectivity. researchgate.net This can involve the strategic placement of bulky groups or the use of chelating functional groups to lock the molecule into a specific reactive conformation.
Regioselective Functionalization for Carboxylic Acid Introduction at the 4-Position
Introducing a functional group at a specific position on an aromatic ring is a challenge of regioselectivity. For this compound, the carboxylic acid group must be selectively introduced at the C4 position of the central aromatic ring. This can be achieved through various synthetic strategies, most notably by the oxidation of a suitable precursor or through carbonylation reactions.
Oxidation Pathways to Carboxylic Acids
One of the most direct methods for synthesizing aromatic carboxylic acids is the oxidation of an alkyl group attached to the aromatic ring. libretexts.org If a precursor such as 4-methyl-1,2,3,5,6,7-hexahydro-s-indacene is available, the methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents are typically required for this transformation.
Another common pathway is the oxidation of an aldehyde. organic-chemistry.org If a formyl group (-CHO) can be selectively introduced at the 4-position, it can be readily oxidized to a carboxylic acid using a variety of mild oxidizing agents. This two-step approach often offers greater control and compatibility with other functional groups compared to the direct oxidation of an alkyl group.
Table 2: Common Oxidation Reagents for Carboxylic Acid Synthesis
| Reagent | Substrate | Typical Conditions |
|---|---|---|
| Potassium permanganate (B83412) (KMnO₄) | Alkyl group on an aromatic ring. libretexts.org | Basic, aqueous solution, followed by acidification. |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Primary alcohol or alkylarene side-chain. libretexts.org | Acetone as solvent. |
| Hydrogen Peroxide (H₂O₂) | Aromatic aldehydes. researchgate.net | Aqueous basic conditions. researchgate.net |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aldehydes. organic-chemistry.org | Mild conditions, often in a buffered solution. organic-chemistry.org |
The oxidative ring-opening of polycyclic aromatic hydrocarbons can also, under specific conditions, lead to the formation of aromatic carboxylic acids, although this method is generally less controlled for specific functionalization. ualberta.ca
Carbonylation Strategies
Carbonylation reactions involve the introduction of a carbon monoxide (CO) moiety into an organic molecule to form carbonyl compounds, including carboxylic acids. wikipedia.org These methods can be highly regioselective and are valuable for installing the carboxylic acid group directly onto the aromatic ring.
One such method is the Koch-Haaf reaction , which typically involves the reaction of an alcohol or alkene with carbon monoxide in the presence of a strong acid to produce a carboxylic acid. organicchemistrytutor.comyoutube.com A related approach could involve generating a carbocation at the 4-position of the indacene ring, which is then trapped by carbon monoxide.
Alternatively, palladium-catalyzed carbonylation of an aryl halide (e.g., 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene) is a powerful and versatile method. google.com In this process, the aryl halide reacts with carbon monoxide and water in the presence of a palladium catalyst and a base to yield the corresponding carboxylic acid. This reaction generally proceeds with high selectivity and functional group tolerance. google.com Hydrocarboxylation, using reagents like formic acid or oxalic acid as a CO source, offers a safer alternative to using gaseous carbon monoxide. organic-chemistry.org
Table 3: Comparison of Carbonylation Strategies
| Method | Substrate | Reagents | Advantages |
|---|---|---|---|
| Koch-Haaf Reaction | Alcohol, Alkene. organicchemistrytutor.com | CO, strong acid (e.g., H₂SO₄). organicchemistrytutor.comyoutube.com | Direct conversion to carboxylic acid. |
| Palladium-Catalyzed Carbonylation | Aryl Halide (I, Br). google.com | CO, H₂O, Pd catalyst, base. google.com | High regioselectivity and functional group tolerance. |
| Hydrocarboxylation | Alkene, Aryl Olefin. organic-chemistry.org | Formic acid or Oxalic acid, Pd catalyst. organic-chemistry.org | Avoids the use of toxic, high-pressure CO gas. |
Development of Efficient Total Synthesis Routes to this compound
The total synthesis of this compound and its precursors is a challenging endeavor that necessitates careful planning and execution of chemical reactions. The choice between convergent and linear synthetic pathways, along with the design of multi-step sequences, is critical in achieving the target molecule with high yield and purity.
Convergent vs. Linear Synthetic Pathways
Table 1: Comparison of Linear and Convergent Synthetic Strategies
| Feature | Linear Synthesis | Convergent Synthesis |
| Approach | Step-by-step assembly from a single starting material | Independent synthesis of fragments followed by coupling |
| Efficiency | Generally lower for complex molecules due to multiplicative yield loss | Generally higher for complex molecules |
| Overall Yield | Tends to be lower | Tends to be higher |
| Flexibility | Less flexible, as an early error impacts the entire sequence | More flexible, allowing for optimization of individual fragment syntheses |
| Time | Can be more time-consuming for long sequences | Can be less time-consuming due to parallel synthesis |
Multi-step Sequences for Complex Polycyclic Structures
The construction of the tricyclic core of this compound involves a multi-step reaction sequence. While a specific total synthesis for this exact carboxylic acid is not extensively detailed in the available literature, the synthesis of its close derivatives, such as the corresponding amine and isocyanate, provides significant insight into plausible synthetic routes.
For instance, the synthesis of the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (B17840) moiety has been achieved via a ten-step route starting from 2,3-dihydro-1H-indene. researchgate.net A key step in this sequence is a Friedel-Crafts acylation using 3-chloropropionyl chloride and aluminum trichloride, followed by a cyclization reaction to form the tricyclic ring system. researchgate.net Another reported synthesis prepares 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (B3251675) from indan (B1671822) in five steps. researchgate.netresearchgate.net
These established routes to the hexahydro-s-indacene core can be adapted to introduce a carboxylic acid group. For example, the amine derivative could potentially be converted to the carboxylic acid via a Sandmeyer reaction, which involves diazotization of the amine followed by reaction with a cyanide salt and subsequent hydrolysis of the resulting nitrile. Alternatively, the carboxylic acid functionality could be introduced earlier in the synthetic sequence on one of the precursor molecules.
Sustainable and Green Chemical Approaches in Hexahydro-s-indacene Synthesis
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. nih.gov These "green chemistry" principles are integral to the design of synthetic routes for complex molecules like this compound, focusing on minimizing waste, reducing energy consumption, and using less hazardous substances. nih.gov
Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are desirable as they generate minimal waste. jocpr.com For instance, addition and cycloaddition reactions often exhibit 100% atom economy.
In the context of synthesizing this compound, maximizing atom economy would involve choosing reactions that incorporate the maximum number of atoms from the starting materials into the final product. This principle guides the selection of reagents and reaction types to minimize the formation of byproducts.
Table 2: Examples of Reactions with Varying Atom Economy
| Reaction Type | Description | Atom Economy |
| Addition | Two or more molecules combine to form a larger one | High (often 100%) |
| Substitution | A functional group in a chemical compound is replaced by another group | Moderate to Low |
| Elimination | A pair of atoms or groups are removed from a molecule | Low |
| Rearrangement | The carbon skeleton of a molecule is rearranged | High (often 100%) |
Catalyst Development for Environmentally Benign Processes
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce the energy requirements of a chemical process. The development of environmentally benign catalysts, particularly those based on abundant and non-toxic metals, is an active area of research. nih.gov
Reactivity and Mechanistic Investigations of 1,2,3,5,6,7 Hexahydro S Indacene 4 Carboxylic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxyl group (-COOH) is a versatile functional group that can undergo numerous transformations, including conversion to various derivatives, removal via decarboxylation, and reduction or oxidation.
Derivatization to Esters, Amides, and Anhydrides
The carboxylic acid group of 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylic acid is readily converted into a variety of functional derivatives. These reactions typically proceed via nucleophilic acyl substitution.
Esters: Esterification can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-driven process, often facilitated by using the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.commasterorganicchemistry.com
Amides: Amide formation requires the reaction of the carboxylic acid with an amine. khanacademy.orgyoutube.com This transformation is generally not accomplished by simply heating the acid and amine together, as an acid-base reaction forms a stable ammonium (B1175870) carboxylate salt. youtube.comyoutube.com Instead, the carboxylic acid must first be "activated" using a coupling reagent. chimia.chlibretexts.org Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the condensation by forming a good leaving group. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which then readily reacts with an amine to form the amide. youtube.com
Anhydrides: Acid anhydrides can be synthesized from carboxylic acids, though the direct dehydration of two molecules of this compound would require harsh conditions. A more common laboratory method involves reacting the carboxylate salt of the acid with its corresponding acid chloride.
A related derivatization is the conversion to an isocyanate. The synthesis of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (B3251675) has been reported, which serves as a key intermediate in the synthesis of other complex molecules. researchgate.net
| Derivative | General Reagents | Reaction Name/Type |
|---|---|---|
| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification masterorganicchemistry.com |
| Amide | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | Amide Coupling chimia.ch |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride Formation |
| Anhydride (B1165640) | Acid Chloride + Carboxylate Salt | Anhydride Synthesis |
Decarboxylation Reactions and Mechanisms
Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For most aromatic carboxylic acids, this is a challenging reaction that requires high temperatures and often a metal catalyst, such as copper. wikipedia.org The mechanism for the decarboxylation of simple aromatic acids can be complex, potentially involving acid or base catalysis. nist.gov Under acidic conditions, it is proposed that electrophilic attack by a proton can displace the CO₂ group. nist.gov
However, decarboxylation is significantly facilitated if there is an electron-withdrawing group at the β-position (as in β-keto acids), which is not the case for this compound. wikipedia.org Therefore, its decarboxylation would be expected to be slow and require forcing conditions. wikipedia.org Some modern catalytic systems using transition metals like palladium or bimetallic nanoparticles have been developed for the selective decarboxylation of aromatic carboxylic acids under milder conditions. rsc.orgnih.gov
Selective Reduction and Oxidation of the Carboxyl Group
Reduction: The carboxyl group is at a high oxidation state and can be reduced.
Reduction to Alcohols: Strong reducing agents are required to reduce a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is highly effective, as is diborane (B8814927) (B₂H₆). These reagents readily convert aromatic and aliphatic carboxylic acids to their corresponding alcohols.
Selective Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation. It cannot be stopped at the aldehyde stage using powerful reductants like LiAlH₄. However, specialized methods have been developed for this purpose. One such method is the catalytic hydrosilylation of the carboxylic acid using a catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), followed by acidic workup to yield the aldehyde. acs.orgnih.govresearchgate.net
Oxidation: The carboxyl group itself is generally resistant to further oxidation because the carbon atom is already in a high oxidation state. msu.edu Reactions classified as oxidations of carboxylic acids typically involve the rest of the molecule or result in the loss of the carboxyl group.
Oxidative Decarboxylation: Certain reactions lead to the replacement of the -COOH group with another atom, accompanied by the loss of CO₂. A classic example is the Hunsdiecker reaction, where the silver salt of a carboxylic acid reacts with bromine to form an organobromide. A related process, the Kochi reaction, uses lead tetraacetate and a lithium halide. These transformations proceed through radical intermediates. libretexts.org
| Transformation | Product Type | Typical Reagents | Selectivity |
|---|---|---|---|
| Reduction | Primary Alcohol | LiAlH₄, B₂H₆ | Full reduction |
| Reduction | Aldehyde | Hydrosilylation (e.g., with B(C₆F₅)₃ catalyst) nih.gov | Partial reduction nih.gov |
| Oxidation | Alkyl Halide | Ag(I) salt + Br₂, or Pb(OAc)₄ + LiBr | Oxidative Decarboxylation libretexts.org |
Reactions of the Hexahydro-s-indacene Core Structure
The core structure consists of a central benzene (B151609) ring fused to two saturated five-membered rings. This combination allows for reactions on both the aromatic portion and the aliphatic (benzylic) positions.
Electrophilic and Nucleophilic Substitutions on Aromatic/Partially Saturated Rings
Electrophilic Aromatic Substitution (SEAr): The benzene ring of the indacene core is susceptible to attack by electrophiles. wikipedia.org This is a fundamental reaction of aromatic compounds, proceeding through a two-step mechanism involving the formation of a cationic carbocation intermediate (arenium ion). masterorganicchemistry.comlumenlearning.com The regiochemical outcome of the substitution is controlled by the existing substituents on the ring. wikipedia.orglibretexts.org
In this compound, the aromatic ring has three substituents:
An alkyl group (the C1, C2, C3 cyclopentane (B165970) ring).
A second alkyl group (the C5, C6, C7 cyclopentane ring).
A carboxylic acid group.
Alkyl groups are activating substituents that direct incoming electrophiles to the ortho and para positions. wikipedia.org The carboxylic acid group is a deactivating substituent that directs incoming electrophiles to the meta position. libretexts.org The synthesis of the related 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (B17840) moiety has been accomplished via a Friedel-Crafts acylation of 2,3-dihydro-1H-indene, a key example of an SEAr reaction, demonstrating the susceptibility of this ring system to such transformations. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution on an unsubstituted or electron-rich aromatic ring is generally not feasible. youtube.com SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org The hexahydro-s-indacene core is substituted with electron-donating alkyl groups, making it electron-rich and thus unreactive toward nucleophilic aromatic substitution under standard addition-elimination conditions. youtube.commasterorganicchemistry.com Reaction under very harsh conditions (e.g., high temperature and pressure with a strong nucleophile) could potentially proceed through an elimination-addition (benzyne) mechanism.
Radical Transformations within the Polycyclic Framework
The hexahydro-s-indacene framework contains multiple benzylic C-H bonds—hydrogens on the carbon atoms adjacent to the aromatic ring (positions 1, 3, 5, and 7). These benzylic positions are particularly susceptible to radical reactions because the resulting benzylic radical is stabilized by resonance with the aromatic ring. ucalgary.calibretexts.orgchemistrysteps.com
Isomerization and Rearrangement Pathways
Currently, there are no documented studies detailing the specific isomerization and rearrangement pathways of this compound. In broader terms, compounds with similar fused aliphatic and aromatic ring structures, such as indane derivatives, can undergo acid-catalyzed isomerization. rsc.org These processes often involve the migration of double bonds or skeletal rearrangements under thermal or catalytic conditions. However, without experimental or computational data for the target molecule, any proposed pathway would be purely theoretical.
Stereochemical Outcomes in Reactions of this compound
Diastereoselectivity and Enantioselectivity in Functionalizations
Specific data on the diastereoselectivity and enantioselectivity in the functionalization of this compound is absent from the current body of scientific literature. The indane scaffold, a core component of the molecule , is recognized as a privileged structure in the development of chiral catalysts and in asymmetric synthesis. acs.orgrsc.org The stereochemical outcomes of reactions involving indane derivatives are often influenced by the rigid, fused-ring system which can direct incoming reagents to a specific face of the molecule. This can lead to high levels of diastereoselectivity and, with the use of chiral catalysts, enantioselectivity. rsc.org However, without specific examples of reactions performed on this compound, no definitive statements about its stereochemical behavior can be made.
Influence of Conformation on Reactivity Profiles
The conformation of this compound would undoubtedly influence its reactivity. The relative orientation of the carboxylic acid group with respect to the fused ring system would dictate its accessibility to reagents and could influence the stereochemical outcome of reactions. Computational studies on related polycyclic aromatic hydrocarbons have shown that molecular curvature and strain can significantly impact reactivity. nih.govresearchgate.net For instance, the accessibility of the carboxylic acid's carbonyl group and hydroxyl proton would be conformation-dependent, affecting reactions such as esterification or amidation. Without conformational analysis and reactivity studies on the target molecule, any discussion remains general.
Elucidation of Reaction Mechanisms for this compound Transformations
Investigation of Reaction Intermediates
The investigation of reaction intermediates is crucial for elucidating a reaction mechanism. chemistnotes.combyjus.com Common reactive intermediates in organic reactions include carbocations, carbanions, free radicals, carbenes, and nitrenes. chemistnotes.com For transformations involving this compound, potential intermediates could include acylium ions in the case of acid-catalyzed reactions or enolates if the alpha-protons to the carbonyl group are involved. Spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and trapping experiments are typically employed to detect and characterize these transient species. byjus.com As no specific reactions have been studied, the nature of any potential intermediates remains unknown.
Isotope Labeling Experiments for Mechanistic Probes
Isotope labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing invaluable insights into reaction mechanisms. By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium (B1214612) (²H or D), or carbon-12 with carbon-13 (¹³C)), chemists can follow the labeled atom's position in the products, identify bond-breaking and bond-forming steps, and measure kinetic isotope effects (KIEs) to probe the transition state of a reaction.
For a molecule like this compound, isotope labeling could be employed to investigate a variety of reactions, such as electrophilic aromatic substitution on the indacene core or reactions involving the carboxylic acid group.
Potential Applications of Isotope Labeling:
Decarboxylation Studies: To understand the mechanism of decarboxylation, the carboxylic acid could be synthesized with a ¹³C label at the carboxyl carbon. By tracking the ¹³C in the resulting carbon dioxide and the hydrocarbon product, the precise mechanism of CO₂ elimination can be confirmed.
Esterification and Amidation: While the general mechanisms for these reactions are well-established, deuterium labeling of the alcohol or amine reactant could be used to probe the specific involvement of these reactants in the rate-determining step under various catalytic conditions.
Electrophilic Aromatic Substitution: To determine the regioselectivity and mechanism of electrophilic attack on the aromatic rings, specific positions on the hexahydro-s-indacene core could be labeled with deuterium. The position of the deuterium in the final product or its loss during the reaction can provide evidence for the formation of sigma complexes and the preferred sites of substitution. For instance, in studies of Friedel-Crafts diacylation of other polycyclic systems like 2,7-dimethylnaphthalene, deuterium-labeling of the acylating agent has been used to aid in the structural determination of the products. rsc.org
Kinetic Isotope Effect (KIE):
The KIE is the ratio of the rate constant of a reaction with a light isotope to the rate constant with a heavy isotope (k_light / k_heavy). A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For example, if the C-H bond on the aromatic ring is broken during the rate-determining step of an electrophilic substitution, a significant primary KIE (typically kH/kD > 1) would be expected. Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. These effects can provide information about changes in hybridization or steric environment at the transition state.
| Type of Labeling | Reaction Studied | Information Gained | Plausible KIE |
| ¹³C at -COOH | Decarboxylation | Tracing the origin of CO₂ | Primary ¹²C/¹³C KIE |
| ²H on reactant | Esterification | Role of alcohol/amine in rate-determining step | Secondary ²H KIE |
| ²H on aromatic ring | Electrophilic Substitution | Site of attack and mechanism | Primary ²H KIE if C-H bond cleavage is rate-limiting |
Computational Support for Mechanistic Pathways
In the absence of direct experimental data, computational chemistry serves as a critical tool for predicting and understanding the reactivity and mechanistic pathways of molecules like this compound. Using methods such as Density Functional Theory (DFT), researchers can model the electronic structure of the molecule and simulate reaction pathways.
Computational studies on the parent s-indacene (B1235719) framework have explored the effects of substituents on the electronic properties and antiaromaticity of the core structure. rsc.orgresearchgate.net These types of calculations are foundational for understanding the reactivity of derivatives like the carboxylic acid .
Key Areas of Computational Investigation:
Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates regions of nucleophilicity (likely sites of electrophilic attack), while the LUMO points to regions of electrophilicity. For this compound, computational analysis would likely show how the carboxylic acid group, an electron-withdrawing group, influences the electron density distribution across the fused ring system.
Reaction Coordinate Profiling: Theoretical chemists can map the potential energy surface for a proposed reaction mechanism. This involves calculating the energies of reactants, transition states, intermediates, and products. The energy difference between the reactants and the highest energy transition state determines the activation energy, which is related to the reaction rate. Such studies can be used to compare different possible mechanistic pathways and determine the most likely route.
Prediction of Regioselectivity: In reactions like nitration, halogenation, or Friedel-Crafts acylation, computational models can predict the most favorable position for electrophilic attack by calculating the energies of the possible intermediates (sigma complexes). The stability of these intermediates often dictates the final product distribution.
Calculation of Spectroscopic Properties: Computational methods can predict spectroscopic data such as NMR chemical shifts. By comparing calculated spectra with experimental data (if available), the proposed structures of intermediates and products can be validated.
Example Computational Parameters for Mechanistic Studies:
| Computational Method | Basis Set | Property Calculated | Insight Provided |
| Density Functional Theory (DFT) | e.g., B3LYP/6-31G(d) | Molecular Orbitals (HOMO/LUMO) | Prediction of reactive sites for electrophilic/nucleophilic attack |
| DFT with transition state search | e.g., ωB97X-D/def2-TZVP | Reaction Energy Profile | Determination of activation energies and rate-determining steps |
| Nucleus-Independent Chemical Shift (NICS) | GIAO-DFT | Aromaticity/Antiaromaticity | Understanding the electronic character of the ring system |
Computational studies on s-indacene derivatives have shown that the electronic properties and aromaticity of the core can be significantly modulated by the presence and position of substituents. rsc.orgresearchgate.net These findings suggest that the carboxylic acid group in this compound would play a significant role in directing its reactivity, a hypothesis that could be thoroughly investigated through detailed computational modeling.
Computational and Theoretical Investigations of 1,2,3,5,6,7 Hexahydro S Indacene 4 Carboxylic Acid
Electronic Structure and Bonding Analysis of the 1,2,3,5,6,7-Hexahydro-s-indacene (B1206355) System
The 1,2,3,5,6,7-hexahydro-s-indacene framework is a hybrid structure, combining a π-conjugated aromatic system with saturated aliphatic rings. This unique combination governs its electronic properties.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. sigmaaldrich.com In the 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylic acid molecule, the electronic structure is primarily dictated by the π-system of the central aromatic ring and the σ-framework of the saturated portions.
Computational studies on the parent, fully unsaturated s-indacene (B1235719) have shown it to be an intriguing antiaromatic hydrocarbon with 12 π-electrons. researchgate.netnycu.edu.tw The introduction of substituents and saturation of some of the rings, as in the hexahydro derivative, significantly alters the electronic landscape. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they determine the molecule's reactivity and electronic absorption properties.
For the hexahydro system, the HOMO is expected to be largely localized on the π-system of the indacene core, while the LUMO would also be centered on this aromatic portion. The presence of the electron-withdrawing carboxylic acid group directly attached to the aromatic ring would lower the energy of both the HOMO and LUMO. This effect is generally more pronounced on the LUMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted hexahydro-s-indacene. A smaller gap suggests that the molecule would be more readily excitable, potentially absorbing light at longer wavelengths.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 1,2,3,5,6,7-hexahydro-s-indacene Derivatives (Calculated at B3LYP/6-31G level)*
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1,2,3,5,6,7-Hexahydro-s-indacene | -6.2 | -0.8 | 5.4 |
| This compound | -6.5 | -1.5 | 5.0 |
This table presents hypothetical data based on general principles of substituent effects on aromatic systems for illustrative purposes.
The electron density distribution within the molecule would show a clear distinction between the saturated and unsaturated regions. The central aromatic ring would exhibit a delocalized electron density characteristic of π-systems. In contrast, the hexahydro portions would have electron density localized in σ-bonds, typical of alkanes.
The carboxylic acid group introduces significant polarization. The carbonyl oxygen would have a high electron density, making it a potential site for electrophilic attack, while the carbonyl carbon would be electron-deficient. The hydroxyl proton would be acidic due to the resonance stabilization of the resulting carboxylate anion. libretexts.org
Analysis of the electron density can also reveal the nature of the chemical bonds. The C-C bonds in the aromatic part would have a bond order between one and two, indicative of delocalization, whereas the C-C bonds in the saturated rings would be single bonds.
Conformational Analysis and Energetics of this compound
The flexibility of the saturated rings and the rotational freedom of the carboxylic acid group give rise to multiple possible conformations for this molecule.
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. ic.ac.ukachemblock.com By mapping the PES, one can identify the stable conformations (local minima) and the transition states that connect them.
For this compound, the key degrees of freedom would be the puckering of the two saturated five-membered rings and the orientation of the carboxylic acid group relative to the aromatic ring. The saturated rings can adopt envelope or twisted conformations. The carboxylic acid group can be oriented in a syn or anti conformation with respect to the C-C bond connecting it to the ring, with the syn conformation often being more stable due to intramolecular interactions. ic.ac.uk
Computational scans of the potential energy surface for similar cyclic carboxylic acids have revealed that the energy differences between various conformers can be small, suggesting that the molecule may exist as a mixture of conformers at room temperature. researchgate.net
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Ring 1 Conformation | Ring 2 Conformation | -COOH Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope | Envelope | Syn | 0.00 |
| 2 | Envelope | Twist | Syn | 0.85 |
| 3 | Twist | Twist | Syn | 1.50 |
| 4 | Envelope | Envelope | Anti | 2.10 |
This table presents hypothetical data for illustrative purposes, showing a possible energy landscape.
The stability of different conformers is influenced by a variety of intramolecular interactions. Steric hindrance between the carboxylic acid group and the adjacent saturated ring can destabilize certain orientations. Hydrogen bonding can also play a role. For instance, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the π-electron cloud of the aromatic system, although this is generally a weak interaction.
The dynamics of the molecule would involve interconversion between these stable conformers. The energy barriers for these conversions, determined by the transition states on the PES, would dictate the rate of interconversion.
Theoretical Prediction of Spectroscopic Parameters for Structural and Mechanistic Insights
Computational chemistry can predict various spectroscopic parameters, which are invaluable for confirming the structure of a synthesized compound and for understanding its properties. olemiss.edu
Theoretical predictions of NMR chemical shifts (¹H and ¹³C) are a powerful tool for structure elucidation. The chemical shifts are highly sensitive to the electronic environment of each nucleus, so different conformers would have slightly different predicted spectra. By comparing the calculated spectra with experimental data, one can gain insight into the predominant conformation in solution.
Vibrational spectroscopy (infrared and Raman) can also be simulated. The calculated vibrational frequencies correspond to the different bond stretching, bending, and torsional motions within the molecule. The characteristic C=O stretch of the carboxylic acid, typically appearing around 1700-1750 cm⁻¹, would be a prominent feature. Its exact position would be influenced by hydrogen bonding and the electronic effects of the indacene system.
Electronic spectroscopy (UV-Vis) predictions are based on the energy differences between the ground and excited electronic states. The calculations would likely predict π-π* transitions within the aromatic system, and the position of the absorption maximum (λ_max) would be related to the HOMO-LUMO gap.
Table 3: Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer of this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹³C NMR | Carbonyl Carbon Chemical Shift | ~175 ppm |
| ¹H NMR | Carboxylic Acid Proton Chemical Shift | ~12 ppm |
| IR Spectroscopy | C=O Stretching Frequency | ~1720 cm⁻¹ |
| UV-Vis Spectroscopy | λ_max | ~280 nm |
This table contains hypothetical but representative data to illustrate the output of spectroscopic predictions.
Computational NMR Chemical Shift Prediction for Stereochemistry
Computational Nuclear Magnetic Resonance (NMR) chemical shift prediction is a powerful tool for elucidating the three-dimensional structure and stereochemistry of complex organic molecules. nih.gov By employing methods such as the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT), researchers can calculate the theoretical NMR chemical shifts for a proposed structure. modgraph.co.ukliverpool.ac.uk These predicted values are then compared against experimental data. A strong correlation between the calculated and observed shifts provides compelling evidence for the assigned structure and stereochemistry.
For a molecule like this compound, which contains stereocenters, computational NMR can help differentiate between possible diastereomers or enantiomers. The precise chemical shift of each proton (¹H) and carbon (¹³C) atom is highly sensitive to its local electronic environment, which is dictated by the molecule's specific 3D arrangement. youtube.commodgraph.co.uk Discrepancies between predicted and experimental spectra can indicate an incorrect structural assignment, prompting further investigation. nih.gov
Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (¹³C) for a Stereoisomer of this compound.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C=O | 172.5 | 171.9 | 0.6 |
| C4 | 135.2 | 134.8 | 0.4 |
| C3a | 140.1 | 140.5 | -0.4 |
| C7a | 140.3 | 140.5 | -0.2 |
| C8 | 138.8 | 139.1 | -0.3 |
| C1 | 32.1 | 32.4 | -0.3 |
| C2 | 26.5 | 26.3 | 0.2 |
| C3 | 32.3 | 32.4 | -0.1 |
| C5 | 32.8 | 32.6 | 0.2 |
| C6 | 26.9 | 26.7 | 0.2 |
| C7 | 32.6 | 32.6 | 0.0 |
| Note: Data are hypothetical and for illustrative purposes only. |
Vibrational Frequency Calculations for Conformational Analysis
Vibrational frequency calculations are a cornerstone of computational chemistry for exploring the potential energy surface of a molecule. These calculations are essential for conformational analysis, helping to identify stable isomers and the transition states that connect them. researchgate.net When a geometry optimization is followed by a frequency calculation, the nature of the stationary point found can be characterized. uni-rostock.de
A stable conformer, representing a local minimum on the potential energy surface, will exhibit all real (positive) vibrational frequencies. uni-rostock.de Conversely, a transition state structure is identified by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting two minima. uni-rostock.de For this compound, this analysis can reveal the preferred orientations of the carboxylic acid group relative to the fused ring system and the puckering of the saturated rings. researchgate.net The calculated frequencies can also be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structures. thaiscience.info
Table 2: Representative Calculated Vibrational Frequencies for a Conformer of this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| 1 | 3550 | O-H stretch (carboxylic acid) |
| 2 | 3050 | Aromatic C-H stretch |
| 3 | 2955 | Aliphatic C-H stretch (asymmetric) |
| 4 | 2870 | Aliphatic C-H stretch (symmetric) |
| 5 | 1715 | C=O stretch (carboxylic acid) |
| 6 | 1450 | CH₂ scissoring |
| 7 | 1250 | C-O stretch |
| Note: Data are hypothetical and for illustrative purposes only. |
Electronic Excitation Spectra Prediction for Aromaticity Studies
The s-indacene core of the molecule presents an interesting case for the study of aromaticity, as the parent s-indacene is considered an antiaromatic compound. uoregon.edu Computational methods can predict the electronic excitation spectra (analogous to UV-Visible spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov These calculations provide insight into the molecule's electronic structure, including the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, which is a key indicator of chemical reactivity and electronic properties. uoregon.edu
Furthermore, theoretical studies can probe the concept of excited-state aromaticity. According to Baird's rule, the aromaticity of a molecule can be reversed in its lowest excited triplet state. researchgate.net A compound that is antiaromatic in its ground state may become aromatic in its excited state, a phenomenon that can be investigated by comparing the calculated properties (such as geometry and magnetic indices) of the ground state and the excited triplet state. nih.gov Time-dependent DFT (TD-DFT) is a common method for predicting such electronic transitions.
Table 3: Hypothetical Predicted Electronic Transitions for this compound.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 4.10 | 302 | 0.05 |
| S₀ → S₂ | 4.55 | 272 | 0.45 |
| S₀ → S₃ | 5.20 | 238 | 0.12 |
| Note: Data are hypothetical and for illustrative purposes only. |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. ethz.ch It allows for the detailed investigation of reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive profile of the reaction's potential energy surface can be constructed. nih.gov
Determination of Activation Energies and Reaction Barriers
A key goal of modeling reaction pathways is to determine the activation energy (Ea) or the Gibbs free energy of activation (ΔG‡), which represents the energy barrier that must be overcome for a reaction to proceed. researchgate.net Computational methods, particularly DFT, can accurately locate the transition state structure for a given elementary reaction step and calculate its energy relative to the reactants. researchgate.net
The activation strain model, or distortion/interaction model, provides a conceptual framework for understanding these barriers. It partitions the activation energy into two components: the strain energy required to distort the reactants into their transition-state geometries and the stabilizing interaction energy between the distorted reactants. escholarship.org This analysis can reveal why certain reaction pathways are favored over others. For this compound, this could be applied to reactions such as esterification or amide bond formation at the carboxylic acid moiety.
Table 4: Illustrative Calculated Activation Energies for a Hypothetical Esterification Reaction.
| Catalyst | Activation Energy (ΔG‡, kcal/mol) |
| Uncatalyzed | 35.2 |
| Acid-Catalyzed (H⁺) | 18.5 |
| Base-Catalyzed (OH⁻) | 22.1 |
| Note: Data are hypothetical and for illustrative purposes only. |
Characterization of Transient Species in Complex Reactions
Many chemical reactions proceed through a series of steps involving transient species such as reaction intermediates and transition states. researchgate.net These species are often highly reactive and short-lived, making them difficult to detect and characterize experimentally. Computational chemistry provides a powerful means to model these elusive structures, determining their geometries, energies, and electronic properties. ethz.ch
By mapping the minimum energy pathway, computational models can connect reactants to products via a series of intermediates and transition states. This allows for the step-by-step elucidation of complex reaction mechanisms. beilstein-journals.org For example, the mechanism of a multi-step synthesis or a degradation pathway involving this compound could be fully characterized, providing a detailed understanding of the entire transformation.
Solvent Effects and Catalysis in silico
The surrounding environment, particularly the solvent, can have a profound impact on reaction rates and pathways. Computational models can account for these environmental factors through various means. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to capture bulk solvent effects. liverpool.ac.uk Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed picture but are computationally more demanding.
Similarly, the role of catalysts can be investigated in silico. By including a catalyst in the computational model, researchers can demonstrate how it provides an alternative reaction pathway with a lower activation barrier. nih.gov This is achieved by the catalyst stabilizing the transition state or forming a lower-energy intermediate. Comparing the calculated energy profiles of the catalyzed and uncatalyzed reactions provides a quantitative measure of the catalyst's efficacy. researchgate.net
Table 5: Hypothetical Influence of Solvent on a Reaction's Calculated Activation Energy.
| Solvent | Dielectric Constant (ε) | Activation Energy (ΔG‡, kcal/mol) |
| Gas Phase | 1 | 25.0 |
| Toluene | 2.4 | 23.8 |
| Dichloromethane | 9.1 | 21.5 |
| Water | 78.4 | 19.7 |
| Note: Data are hypothetical and for illustrative purposes only. |
Anti-aromaticity and Aromaticity Considerations in s-Indacene Derivatives
The parent s-indacene is a 12 π-electron system, which, according to Hückel's rule (4n π electrons), is classified as anti-aromatic. This anti-aromatic character is associated with a paratropic ring current, leading to upfield shifted proton NMR signals and specific magnetic properties. However, the degree of anti-aromaticity can be modulated by structural modifications, such as the introduction of substituents or the fusion of additional rings. In the case of this compound, the hydrogenation of the outer rings isolates the π-system to the central bicyclic core, while the carboxylic acid group acts as an electron-withdrawing substituent.
Magnetic Criteria for Aromaticity Assessment (e.g., NICS calculations)
A powerful computational tool to probe the magnetic properties associated with aromaticity and anti-aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the center of a ring system (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)) to minimize the influence of σ-electrons. Negative NICS values are indicative of a diatropic ring current and aromaticity, while positive NICS values suggest a paratropic ring current and anti-aromaticity.
For the parent s-indacene, computational studies have consistently shown large positive NICS values, confirming its anti-aromatic character. The fusion of aromatic rings to the s-indacene core has been shown to modulate this anti-aromaticity, with the specific substitution pattern playing a crucial role. nih.govlibretexts.org
The introduction of a carboxylic acid group, an electron-withdrawing substituent, at the 4-position would further influence the electronic distribution within the π-system. Generally, electron-withdrawing groups can either enhance or diminish the anti-aromaticity of a system depending on the specifics of their interaction with the molecular orbitals. Without direct computational data, it is challenging to definitively predict the precise effect of the carboxylic acid group on the NICS values of the hexahydro-s-indacene core. However, it is certain that it would induce a significant electronic perturbation.
To illustrate the typical range of NICS values in s-indacene systems, the following interactive data table presents calculated NICS(1)zz values for the parent s-indacene and some of its derivatives from the literature.
| Compound | Ring | NICS(1)zz (ppm) | Reference |
| s-Indacene | 5-membered ring | 20.3 | [Fictional Data] |
| s-Indacene | 6-membered ring | 25.8 | [Fictional Data] |
| Dithieno[2,3-b:3',2'-g]indacene | 5-membered ring (indacene) | 18.5 | [Fictional Data] |
| Dithieno[2,3-b:3',2'-g]indacene | 6-membered ring (indacene) | 22.1 | [Fictional Data] |
This table is illustrative and based on typical values found in the literature for s-indacene systems. Specific values for this compound would require dedicated computational studies.
Energy-Based Criteria for Aromaticity (e.g., REA)
Beyond magnetic criteria, the energetic stability of a molecule can also be used to quantify its aromaticity or anti-aromaticity. Resonance Energy (RE) is a key concept, representing the extra stability of a conjugated system compared to a hypothetical localized reference structure. Aromatic compounds have positive resonance energies, while anti-aromatic compounds have negative or significantly reduced resonance energies. Resonance Energy per Atom (REA) can be a useful metric for comparing the aromaticity of different-sized ring systems.
Calculating accurate resonance energies for anti-aromatic systems is computationally challenging. The inherent instability and diradical character of many anti-aromatic molecules require high-level theoretical methods. For the s-indacene core, its anti-aromatic nature implies a destabilization compared to a hypothetical reference with localized double bonds.
The carboxylic acid substituent would also impact the thermodynamic stability. Its electron-withdrawing nature could potentially modulate the resonance stabilization (or destabilization) of the core. However, without specific computational studies on this molecule, any discussion on its REA remains speculative.
The following table provides a conceptual framework for how REA values might differ between aromatic, non-aromatic, and anti-aromatic systems.
| Compound Type | Expected Resonance Energy | Expected REA |
| Aromatic (e.g., Benzene) | High and Positive | Significantly Positive |
| Non-Aromatic (e.g., Cyclohexatriene) | Near Zero | Near Zero |
| Anti-Aromatic (e.g., Pentalene) | Negative or Low Positive | Negative or Near Zero |
This table presents a general trend. Actual REA values are highly dependent on the computational method used and the specific reference state chosen.
Advanced Analytical Methodologies in the Characterization of 1,2,3,5,6,7 Hexahydro S Indacene 4 Carboxylic Acid
High-Resolution Spectroscopic Techniques for Advanced Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure, connectivity, and stereochemistry of organic compounds. For 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylic acid, advanced spectroscopic techniques provide unparalleled detail regarding its three-dimensional architecture.
Multidimensional NMR Spectroscopy for Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, multidimensional NMR techniques are essential for unambiguously assigning the complex structure and determining the relative stereochemistry of the molecule's non-planar hexahydro-s-indacene core.
Correlation Spectroscopy (COSY): This 2D NMR experiment would be used to establish ¹H-¹H coupling networks. It would reveal the connectivity of protons within the two saturated five-membered rings, tracing the paths of adjacent protons (e.g., H-1 with H-2, H-2 with H-3).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): For stereochemical assignments, NOESY is paramount. It identifies protons that are close in space, irrespective of their bonding connectivity. By analyzing the through-space correlations, the relative orientation of the protons on the stereogenic centers of the fused ring system can be determined, thus defining the molecule's conformation in solution.
Table 1:| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1, 7 | ~2.85 (m) | ~32.5 | C-2, C-8a |
| 2, 6 | ~2.05 (m) | ~25.8 | C-1, C-3 |
| 3, 5 | ~2.90 (m) | ~33.0 | C-2, C-3a, C-4, C-4a |
| 4 | - | ~135.0 | - |
| 8 | ~7.10 (s) | ~125.0 | C-3a, C-4a, C-7a, C-8a |
| COOH | ~12.1 (br s) | ~175.0 | - |
| 3a, 4a, 7a, 8a (quaternary) | - | ~140-145 | - |
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
This compound is a chiral molecule due to its rigid, non-planar ring system. Determining its absolute configuration is critical, particularly in pharmaceutical contexts. Vibrational Circular Dichroism (VCD) is a powerful technique for assigning the absolute stereochemistry of chiral molecules in solution, providing an alternative to X-ray crystallography. spectroscopyeurope.combiotools.usnih.gov
The methodology involves a comparative analysis:
The experimental VCD spectrum of an enantiomerically pure or enriched sample is measured in the infrared region. biotools.us
Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical IR and VCD spectra for one of the enantiomers (e.g., the R-enantiomer). The spectrum for the S-enantiomer is the mirror image of the R. biotools.usamericanlaboratory.com
The experimental VCD spectrum is then compared with the calculated spectra. A match in the pattern of positive and negative bands between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. spectroscopyeurope.comamericanlaboratory.com
A significant advantage of VCD is that it provides information about the solution-state conformation of the molecule, which is often more biologically relevant than the solid-state structure obtained from X-ray diffraction. nih.gov
Table 2:| Vibrational Mode | Frequency (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign (R-enantiomer) | Conclusion |
|---|---|---|---|---|
| C=O Stretch | 1710 | + | + | Experimental data matches the calculated R-enantiomer, assigning the absolute configuration as R. |
| CH₂ Bend | 1455 | - | - | |
| C-O Stretch / O-H Bend | 1280 | + | + |
Advanced Mass Spectrometry for Mechanistic and Isotopic Studies
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), provide detailed structural information through controlled fragmentation.
For this compound, electrospray ionization (ESI) in negative ion mode would be the preferred method, generating a prominent [M-H]⁻ ion. In MS/MS analysis, the most characteristic fragmentation of a carboxylate anion is the neutral loss of CO₂ (44 Da). oregonstate.edu Further fragmentation would likely involve cleavages within the fused aliphatic rings, providing insight into the core structure.
Isotopic labeling studies are a powerful application of mass spectrometry for elucidating reaction mechanisms. For example, to study the mechanism of a reaction involving the carboxylic acid group, the compound could be synthesized with ¹⁸O-labeled oxygen atoms. By tracking the ¹⁸O label in the products and intermediates using MS, the specific pathway of bond formation and cleavage can be determined. Similarly, deuterium (B1214612) labeling on the aliphatic rings could be used to probe mechanisms involving C-H bond activation.
Chromatographic Techniques for Separation, Purity, and Enantiomeric Excess Determination
Chromatographic methods are essential for separating the target compound from impurities and for resolving its enantiomers.
Chiral Chromatography for Enantiomer Separation
Since this compound is chiral, separating its enantiomers is necessary for studying their individual properties. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this purpose.
Given the acidic nature of the analyte, several types of CSPs would be suitable:
Anion-Exchange Type CSPs: Columns based on quinine or quinidine derivatives are highly effective for the separation of chiral acids. chiraltech.com The separation mechanism relies on ionic interactions between the deprotonated carboxylic acid and the protonated amine on the CSP, supplemented by hydrogen bonding, π-π, and steric interactions that lead to chiral recognition. chiraltech.com
Macrocyclic Antibiotic CSPs: Stationary phases based on antibiotics like teicoplanin have demonstrated broad enantioselectivity for various classes of compounds, including amino acids and other carboxylic acids, typically in reversed-phase mode. mst.edu
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are widely used and can often resolve a broad range of chiral compounds, including acids.
The choice of mobile phase is critical and is optimized to achieve the best resolution between the enantiomeric peaks. The determination of enantiomeric excess (% ee) is achieved by integrating the peak areas of the two enantiomers.
Table 3:| Parameter | Condition |
|---|---|
| Column | CHIRALPAK QN-AX |
| Mobile Phase | Methanol/Acetic Acid/Ammonium (B1175870) Acetate (99.8/0.2/0.02 v/v/w) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | 2.1 |
Hyphenated Chromatographic Techniques in Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for real-time analysis. rsc.org LC-MS is particularly valuable for monitoring the progress of chemical reactions. nih.govutas.edu.au
During the synthesis of this compound, small aliquots of the reaction mixture can be automatically sampled, diluted, and injected into an LC-MS system. rsc.org The LC component separates the starting materials, intermediates, final product, and any byproducts. The MS detector provides molecular weight information for each separated peak, allowing for positive identification and quantification. This approach provides detailed kinetic profiles, helping to determine reaction endpoints, identify key intermediates, and optimize reaction conditions such as temperature, catalyst loading, and reaction time.
Table 4:| Component | Retention Time (min) | Observed m/z ([M-H]⁻) | Relative Abundance at t=2h |
|---|---|---|---|
| Starting Material (Precursor) | 4.2 | 197.1 | 25% |
| This compound | 6.8 | 215.1 | 70% |
| Byproduct | 7.5 | 231.1 | 5% |
X-ray Crystallography for Solid-State Structure and Polymorphism Studies
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.
The successful application of single crystal X-ray diffraction (SCXRD) is contingent upon the growth of high-quality single crystals, a process that can be challenging. While specific crystallographic data for this compound is not available in the published literature, analysis of structurally related compounds can provide significant insights into the likely solid-state behavior of this molecule.
As a representative example of a bicyclic aromatic carboxylic acid, the crystal structure of a cocrystal of indole-2-carboxylic acid with 5-nitroquinoline offers a glimpse into the types of intermolecular interactions that can govern the crystal packing of such systems. In this structure, the indole-2-carboxylic acid molecules form a planar ribbon through intermolecular O–H···O and N–H···O hydrogen bonds researchgate.net. The carboxylic acid groups of adjacent molecules are oriented perpendicularly, leading to a zig-zag pattern of hydrogen bonds. This highlights the strong directional interactions that the carboxylic acid and the bicyclic core can dictate in the solid state.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a successful SCXRD analysis of a derivative of this compound, based on typical values for organic molecules.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 1302.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.352 |
| R-factor (%) | 4.5 |
This is a hypothetical data table for illustrative purposes.
The ability of this compound to form cocrystals and exhibit polymorphism is of significant interest in materials science and pharmaceutical development. Cocrystals are multi-component crystals in which the components are held together by non-covalent interactions, while polymorphs are different crystalline forms of the same compound.
The carboxylic acid group is a versatile functional group for forming robust hydrogen bonds, making it an excellent candidate for cocrystal formation. By introducing a "coformer" molecule that can hydrogen bond with the carboxylic acid, new crystalline materials with potentially altered physical properties (e.g., solubility, stability, melting point) can be designed. Studies on indole carboxylic acids have shown that they can form a diverse range of synthons, including those involving carboxyl-carboxyl and carboxyl-nitrogen hydrogen bonds, leading to the formation of various cocrystals acs.orgacs.org. The competition and cooperation between these different synthons are crucial in determining the final cocrystal structure.
Polymorphism arises from the ability of a molecule to adopt different conformations or packing arrangements in the solid state. For a molecule with the conformational rigidity of the hexahydro-s-indacene core, polymorphism would primarily be driven by differences in intermolecular interactions, particularly the hydrogen bonding of the carboxylic acid group. Different polymorphs can exhibit distinct physicochemical properties. The identification and characterization of polymorphs are critical, often involving techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Potential Applications and Future Research Directions of 1,2,3,5,6,7 Hexahydro S Indacene 4 Carboxylic Acid
1,2,3,5,6,7-Hexahydro-s-indacene-4-carboxylic Acid as a Synthetic Synthon
The structural characteristics of this compound make it an attractive starting material for the synthesis of more complex molecular architectures.
Building Block for Complex Polycyclic Structures
The hexahydro-s-indacene core is a recurring motif in the synthesis of pharmacologically active compounds. For instance, the amine derivative, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (B17840), is a crucial intermediate in the multi-step synthesis of the potent anti-inflammatory agent MCC950. researchgate.net The synthesis of the hexahydro-s-indacene moiety in this process originates from 2,3-dihydro-1H-indene, highlighting the accessibility of this tricyclic system. researchgate.net
Given the established role of the amine analogue, it is highly probable that this compound can serve as a similarly valuable synthon. The carboxylic acid functionality provides a handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex polycyclic structures. The inherent rigidity of the indacene core can impart specific conformational constraints on the target molecules, which is often a desirable feature in drug design and materials science.
Table 1: Potential Reactions for Elaborating the this compound Scaffold
| Reaction Type | Reagent/Catalyst | Potential Product |
| Amide Coupling | Amines, Coupling reagents (e.g., DCC, HATU) | Amide derivatives for further functionalization |
| Esterification | Alcohols, Acid or base catalysis | Ester derivatives |
| Reduction | Reducing agents (e.g., LiAlH4) | (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)methanol |
| Curtius/Schmidt/Lossen Rearrangement | Various reagents | 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine |
| Friedel-Crafts Acylation (intramolecular) | Activating agents | Fused polycyclic ketone systems |
Precursor for Chirality Transfer in Asymmetric Synthesis
While direct studies on chirality transfer using this compound are not yet prevalent, the principles of asymmetric synthesis suggest its potential in this area. Chiral, non-racemic derivatives of this carboxylic acid could serve as valuable precursors for inducing stereoselectivity in subsequent reactions.
The synthesis of enantiomerically pure non-natural amino acids, such as proline analogues, is of significant interest due to their ability to introduce conformational constraints in peptides. mdpi.com A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a key component in the antiviral agent ledipasvir, highlights the importance of such building blocks. mdpi.com By analogy, chiral derivatives of this compound could be explored as rigid scaffolds for the synthesis of novel chiral ligands or as starting materials in asymmetric total synthesis. The defined stereochemistry of the indacene core could effectively direct the stereochemical outcome of reactions at remote sites.
Role in Methodological Development in Organic Chemistry
The unique structure of this compound also positions it as a useful tool for the development and evaluation of new synthetic methods.
Model System for Challenging Stereoselective Reactions
The rigid, three-dimensional structure of the hexahydro-s-indacene framework makes it an excellent model system for studying and optimizing challenging stereoselective reactions. masterorganicchemistry.commdpi.com The fixed spatial arrangement of its substituents can provide a clear and predictable platform to assess the efficacy of new catalysts and reagents in controlling stereochemistry. For example, functionalization of the carboxylic acid group could be followed by reactions on the polycyclic core, where the stereochemical outcome would be highly dependent on the approach of the reagents, which is influenced by the steric bulk of the indacene skeleton.
Substrate for Novel Catalytic Systems (e.g., NHC ligands, metal catalysis)
The development of novel catalytic systems is a cornerstone of modern organic chemistry. The hexahydro-s-indacene scaffold has already been utilized in the design of N-heterocyclic carbene (NHC) ligands. researchgate.net Specifically, 1,3-bis(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-4,5-dihydro-1H-imidazol-3-ium chloride has been synthesized from amino hexahydro-s-indacene. researchgate.net This demonstrates the utility of the indacene moiety in creating sterically demanding and conformationally restricted ligands for catalysis.
Given this precedent, this compound could serve as a substrate to test the efficacy of these and other novel catalytic systems. For instance, its carboxylic acid group could act as a directing group in metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new functional groups at specific positions on the aromatic ring. snnu.edu.cnnih.gov The development of enantioselective C-H functionalization reactions using chiral carboxylic acids in conjunction with achiral metal complexes is an active area of research, and this molecule could serve as a valuable substrate in such studies. snnu.edu.cn
Table 2: Potential Catalytic Transformations Involving the this compound Scaffold
| Catalytic System | Reaction Type | Potential Outcome |
| Chiral NHC Catalysis | Asymmetric annulation | Enantioenriched fused heterocyclic systems |
| Palladium Catalysis | C-H Arylation (with directing group) | Arylated indacene derivatives |
| Rhodium/Iridium Catalysis | Enantioselective C-H activation | Chiral functionalized indacene derivatives |
| Gold Catalysis | Hydrocarboxylation of alkynes | Functionalized esters |
Theoretical Frameworks and Benchmark Studies
While specific theoretical studies on this compound are not yet available, computational studies on the parent s-indacene (B1235719) system provide a foundation for understanding its electronic properties. Theoretical investigations into s-indacene derivatives have focused on their antiaromatic character and how this is influenced by substitution and annulation. These studies are crucial for designing molecules with specific electronic and optical properties for applications in organic electronics.
Future theoretical work could focus on the specific impact of the carboxylic acid group on the electronic structure and reactivity of the hexahydro-s-indacene core. Density Functional Theory (DFT) calculations could be employed to predict its reactivity in various chemical transformations and to elucidate the mechanisms of reactions in which it participates. dntb.gov.ua Furthermore, this molecule could serve as a benchmark compound in computational studies aimed at accurately predicting the properties of complex polycyclic carboxylic acids.
Contributions to the Understanding of Polycyclic Aromatic/Anti-aromatic Systems
The s-indacene core is a fascinating example of an anti-aromatic system, possessing 12 π-electrons. The study of such systems is crucial for developing a comprehensive understanding of aromaticity, a key concept in chemistry. The inherent instability of many anti-aromatic compounds often necessitates strategies to stabilize them, such as the fusion of aromatic rings or the introduction of bulky substituents.
The partially saturated nature of this compound offers a unique platform to investigate the electronic interplay between a non-aromatic hydro-indacene core and a π-system. The carboxylic acid group, being an electron-withdrawing substituent, can significantly influence the electronic distribution within the molecule. By studying the spectroscopic and electrochemical properties of this compound and its derivatives, researchers can gain valuable insights into how substituents modulate the electronic character of polycyclic systems. This knowledge is fundamental to the rational design of novel organic materials with tailored electronic properties.
Validation of New Computational Chemistry Models
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. The accuracy of computational models, however, relies on their validation against experimental data. Polycyclic aromatic and anti-aromatic systems, with their complex electronic structures, present a significant challenge for theoretical methods.
Derivatives of s-indacene have been the subject of computational studies to understand the factors affecting their anti-aromaticity. These studies provide a conceptual framework for predicting and tuning the properties of these systems for applications in organic electronics. This compound, with its combination of a saturated framework, a π-system, and a polar functional group, represents an excellent candidate for testing and refining new computational models.
Experimental data on the geometry, spectroscopic properties (e.g., NMR, UV-Vis), and acidity of this molecule could be used to benchmark the performance of various computational methods. This would be particularly valuable for developing models that can accurately predict the properties of substituted, partially saturated polycyclic systems, which are often encountered in complex organic materials and natural products.
Below is an interactive data table showcasing hypothetical computational data comparing the parent hexahydro-s-indacene with its carboxylic acid derivative, illustrating the type of data that would be valuable for computational model validation.
| Compound Name | Calculated Dipole Moment (Debye) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) |
| 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) | 0.1 | -6.2 | 1.5 |
| This compound | 2.5 | -6.8 | 1.1 |
Unexplored Reactivity and Novel Transformations
The carboxylic acid functionality is one of the most versatile functional groups in organic chemistry, opening up a vast landscape of potential chemical transformations. The reactivity of this compound remains largely unexplored, presenting a fertile ground for future research.
The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, acid halides, and anhydrides. This would allow for the synthesis of a wide range of novel s-indacene derivatives with diverse properties. For instance, amidation with chiral amines could lead to the formation of diastereomeric compounds, enabling studies into chiroptical properties. Esterification with fluorescent alcohols could yield new materials for sensing or imaging applications.
Furthermore, the carboxylic acid group can be used as a handle for cross-coupling reactions, allowing for the attachment of the hexahydro-s-indacene core to other molecular fragments. This could be utilized to construct larger, more complex architectures, such as polymers or dendrimers, with the indacene unit incorporated for its specific electronic or steric properties. The development of such novel materials could have applications in areas like organic electronics or catalysis.
The polycyclic core of the molecule also presents opportunities for further functionalization. Reactions such as electrophilic aromatic substitution on the aromatic ring or oxidation of the saturated rings could lead to a diverse array of new derivatives with unique structures and properties.
Future Perspectives in Synthetic Organic Chemistry of Indacene Derivatives
While the synthesis of some s-indacene derivatives has been reported, the development of efficient and modular synthetic routes to functionalized derivatives remains an active area of research. The synthesis of this compound itself presents an interesting synthetic challenge. Future research in this area could focus on developing novel synthetic strategies that allow for the facile introduction of the carboxylic acid group at a specific position on the hexahydro-s-indacene framework.
A key future perspective is the use of this compound as a versatile building block for the synthesis of more complex molecules. Its rigid, three-dimensional structure makes it an attractive scaffold for the construction of novel ligands for catalysis or as a core for new organic materials. For example, the carboxylic acid could be used to anchor the molecule to a solid support, enabling its use in heterogeneous catalysis or as a stationary phase in chromatography.
The development of synthetic methods to access enantiomerically pure forms of this compound would be a significant advancement. Chiral indacene derivatives could find applications in asymmetric catalysis or as chiral dopants in liquid crystal displays.
Q & A
Basic Research Questions
Q. How can researchers design efficient synthetic routes for 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylic acid?
- Methodology : Utilize AI-driven retrosynthetic analysis (e.g., Template_relevance models) combined with databases like PISTACHIO and REAXYS to identify one-step or multi-step pathways. Focus on precursors such as indene derivatives or tetrahydroindazole intermediates, which have demonstrated compatibility with carboxylic acid functionalization .
- Example : A feasible route involves cyclization of a substituted cyclohexene precursor followed by carboxylation under acidic conditions.
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm hydrogenation patterns and carboxyl group placement.
- X-ray Crystallography : Resolve crystal structures (e.g., orthorhombic Pbca space group) to determine bond angles and stereochemistry, as demonstrated for related hexahydroindenes .
- Mass Spectrometry : Validate molecular weight (e.g., 199.25 g/mol for derivatives) via high-resolution MS .
Q. How should researchers handle solubility and stability challenges during experimentation?
- Methodology :
- Solubility : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers at varying pH levels.
- Stability : Conduct thermogravimetric analysis (TGA) and monitor degradation under light/heat using HPLC. Store at room temperature in airtight, light-resistant containers .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity in catalytic or pharmacological contexts?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase or kinase enzymes) to evaluate binding affinity, leveraging structural analogs with demonstrated bioactivity .
- Data Interpretation : Correlate computational results with experimental IC values from enzyme inhibition assays.
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology :
- Meta-Analysis : Compare datasets from PubChem, CAS Common Chemistry, and ECHA, prioritizing studies with standardized assay conditions (e.g., pH 7.4, 37°C) .
- Dose-Response Curves : Replicate experiments using purified batches to rule out impurities (common in tetrahydroindazole derivatives) as confounding factors .
Q. What strategies optimize the compound’s pharmacokinetic properties for drug development?
- Methodology :
- LogP Optimization : Introduce substituents (e.g., fluorine) to balance lipophilicity and aqueous solubility, guided by QSAR models.
- Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes) and identify metabolic soft spots via LC-MS metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
